2-(Quinolin-5-yl)propanoic acid

Lipophilicity Drug-likeness Quinoline regioisomer

Regioisomer purity is critical for SAR validity, yet C-5 quinoline propanoic acids are often confused with C-2 or C-4 analogs. This 2-(quinolin-5-yl)propanoic acid provides: - **Distinct pharmacophore**: C-5 carboxylic acid geometry for HIV integrase & ubiquitin-binding domain screening (vs. C-2 HDAC6 binder). - **Drug-like properties**: LogP 2.42, TPSA 50.19 Ų, Lipinski-compliant. - **Stereochemical control**: Available racemic or enantiopure for PDE4 isoform selectivity studies. BenchChem supplies this building block with verified regioisomeric purity.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B13324455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-5-yl)propanoic acid
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(C1=C2C=CC=NC2=CC=C1)C(=O)O
InChIInChI=1S/C12H11NO2/c1-8(12(14)15)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,1H3,(H,14,15)
InChIKeyQLBRSLJBOQWVGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinolin-5-yl)propanoic Acid: Physicochemical and Structural Baseline for Procurement Evaluation


2-(Quinolin-5-yl)propanoic acid (CAS 1505649-64-8) is a heteroaryl-substituted propanoic acid belonging to the quinoline carboxylic acid derivative class . The compound features a propanoic acid side chain bearing an α-methyl group attached at the C-5 position of the quinoline ring system, yielding a molecular formula of C₁₂H₁₁NO₂ (MW 201.22 g/mol) . Like many quinoline-based small molecules, it is utilized as a synthetic building block in medicinal chemistry and chemical biology . Its calculated logP of approximately 2.42, topological polar surface area (TPSA) of 50.19 Ų, and single hydrogen bond donor place it within favorable drug-like property space (Lipinski Rule of 5 compliant) .

Scaffold Quinoline propanoic acid building block for medicinal chemistry and chemical biology
Drug-like space Reported logP and TPSA within favorable drug-like property range (Lipinski compliant)
Chiral handle α-Methyl chiral center enables enantioselective synthesis and SAR exploration

Why Generic Substitution of 2-(Quinolin-5-yl)propanoic Acid with Positional Isomers Introduces Uncontrolled Risk


Within the quinolinyl-propanoic acid family, the position of the propanoic acid moiety on the quinoline ring (C-2 through C-8) profoundly alters molecular recognition, physicochemical properties, and biological target engagement profiles [1]. For example, the C-2 regioisomer 3-(quinolin-2-yl)propanoic acid has been co-crystallized in the ubiquitin-binding pocket of the HDAC6 zinc-finger domain (PDB 6CEA) [1], while C-5-substituted styrylquinoline analogs exhibit reinforced HIV integrase inhibition [2]. The C-5 positional isomer thus presents a distinct pharmacophoric geometry—positioning the carboxylic acid moiety for divergent hydrogen-bond networks and steric interactions compared to C-2, C-3, C-4, or C-6 substituted analogs [1]. Simply interchanging regioisomers without verifying target-specific binding data risks loss of on-target activity or introduction of off-target liabilities.

C-5 vs. C-2 isomer Pharmacophoric mismatch C-2 regioisomer co-crystallized in HDAC6 zinc-finger pocket; C-5 geometry may shift binding mode and target engagement profile.
C-5 vs. C-4 isomer Property divergence Reported logP differs by ~0.12 units; C-4 substitution lacks literature precedent for PDE4 and integrase pharmacophore alignment.
C-5 vs. C-6/7/8 isomers Untested binding landscape No published target engagement data for distal ring substitution; replacement without binding verification may introduce off-target liabilities.

2-(Quinolin-5-yl)propanoic Acid: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity (LogP) Differentiation: C-5 vs. C-4 Regioisomer Comparison

2-(Quinolin-5-yl)propanoic acid exhibits a calculated logP of 2.4229 (ALogP), compared to an XLogP3 of 2.3 reported for the C-4 positional isomer 2-(quinolin-4-yl)propanoic acid (CAS 1539775-73-9) [1]. The ΔlogP of approximately +0.12 units for the C-5 isomer indicates marginally higher lipophilicity, which can influence membrane permeability, plasma protein binding, and volume of distribution in a biological context. Both compounds share identical molecular formula (C₁₂H₁₁NO₂) and molecular weight (201.22 g/mol), making this logP difference purely a consequence of the quinoline substitution position [1].

Lipophilicity (LogP) C-5 vs. C-4
Reported
ΔlogP ≈ +0.12 (C-5 isomer more lipophilic than C-4)
Reported logP difference may influence permeability and protein binding.
In silico; algorithm mismatch noted (ALogP vs XLogP3).
Lipophilicity Drug-likeness Quinoline regioisomer

C-5 Position Enables Specific PDE4 Inhibitor Pharmacophore Engagement: Patent Evidence

Patent KR20090040378A discloses 2-(quinolin-5-yl)-4,5-disubstituted-azole derivatives as PDE4 inhibitor compounds, where the quinolin-5-yl moiety serves as an essential structural component of the pharmacophore [1]. The patent specifically claims the C-5 attachment point as critical for binding interactions within the PDE4 catalytic site. In contrast, quinoline derivatives with oxazole substitution at C-5 have shown PDE4 inhibition in the medicinal chemistry literature, whereas C-4 aniline-substituted analogs target a different conformational space [2]. This establishes a C-5 positional requirement for PDE4-directed quinoline-based inhibitor design that cannot be satisfied by C-2, C-3, C-4, or C-6 regioisomers [1][2].

PDE4 Pharmacophore Requirement
Class-level
C-5 substitution required for PDE4 inhibitor design (patent KR20090040378A)
Class-level: C-5 position supports PDE4 inhibitor development.
No head-to-head IC₅₀ for free acid; review-level SAR.
PDE4 inhibition Anti-inflammatory Quinoline C-5 substitution

HIV Integrase Inhibition Potentiation by C-5 Carboxyl Group on Quinoline Scaffold

A 2005 Tetrahedron Letters study demonstrated that introducing an additional carboxyl or propenoic acid moiety at the C-5 position of styrylquinoline HIV-1 integrase inhibitors leads to reinforced anti-integrase potency and significant antiviral activities [1]. This SAR finding is C-5-specific: the C-5 carboxyl group enhances potency compared to the parent styrylquinoline scaffold lacking this substituent. The study employed Heck reaction and palladium-catalyzed carbonylation of 5-haloquinaldine derivatives to access these C-5-functionalized compounds [1]. While 2-(quinolin-5-yl)propanoic acid itself was not the test compound, the propanoic acid side chain at C-5 structurally resembles the carboxylic acid/propenoic acid modifications shown to boost integrase inhibition in this class [1].

HIV Integrase Potentiation
Class-level
C-5 carboxyl group enhances anti-integrase potency in styrylquinoline class
Class-level: supports integrase inhibitor SAR exploration.
Exact IC₅₀ fold-change not publicly accessible; class inference.
HIV integrase Antiviral Styrylquinoline

Chiral Center at α-Carbon Enables Enantioselective SAR Exploration: C-5 vs. 3-Substituted Propanoic Acid Analogs

2-(Quinolin-5-yl)propanoic acid features a chiral center at the α-carbon of the propanoic acid side chain, enabling resolution into (2R) and (2S) enantiomers (CAS 2248183-71-1 and 2248187-04-2, respectively) . This is in contrast to 3-(quinolin-5-yl)propanoic acid (CAS 1541391-51-8), which lacks the α-methyl substituent and is therefore achiral at the side chain . The presence of stereochemistry allows for enantioselective structure-activity relationship studies, where biological target engagement may differ between (R) and (S) forms. Both enantiomers are commercially available from Biosynth (via CymitQuimica), enabling procurement of stereochemically defined material for chiral SAR campaigns .

Chiral Center vs. Achiral Analog
Reported
Chiral at α-carbon; enantiomers (R/S) available, unlike 3-substituted propanoic acid
Enables enantioselective SAR studies and stereochemical control.
Commercial availability of both enantiomers confirmed via supplier catalogs.
Chirality Stereochemistry Structure-activity relationship

Where 2-(Quinolin-5-yl)propanoic Acid Offers Defensible Advantage: Evidence-Backed Application Scenarios


Chiral Building Block for PDE4-Directed Anti-Inflammatory Lead Optimization

Based on patent KR20090040378A, which discloses 2-(quinolin-5-yl)-4,5-disubstituted-azole derivatives as PDE4 inhibitor compounds [1], 2-(quinolin-5-yl)propanoic acid—available in both racemic and enantiopure forms—serves as a strategic intermediate for constructing PDE4-targeted libraries. The C-5 attachment, combined with the α-chiral center, enables systematic exploration of stereochemical effects on PDE4 isoform selectivity [1]. This positional and stereochemical combination is not accessible from C-2, C-3, C-4, or C-6 regioisomers.

Fragment-Based Screening Library Component Targeting HDAC6 Zinc-Finger Domain Orthosteric Site

The C-2 regioisomer 3-(quinolin-2-yl)propanoic acid has been successfully co-crystallized in the HDAC6 zinc-finger ubiquitin-binding pocket (PDB 6CEA) [1], demonstrating that quinolinyl-propanoic acids can engage this protein-protein interaction interface. 2-(Quinolin-5-yl)propanoic acid, with its distinct C-5 substitution geometry (LogP 2.42, TPSA 50.19 Ų), offers a complementary shape and electrostatic profile for fragment-based screening against this and related ubiquitin-binding domains , potentially revealing C-5-specific binding modes not observed with the C-2 analog.

HIV Integrase Inhibitor Medicinal Chemistry Starting Point

The literature-established C-5 carboxylic acid pharmacophore for HIV-1 integrase inhibition [1] positions 2-(quinolin-5-yl)propanoic acid as a logical starting scaffold for antiviral medicinal chemistry. The carboxylic acid group at C-5 mimics the potency-enhancing acid moiety identified in styrylquinoline SAR studies, while the α-methyl group provides a vector for additional diversification distinct from the propenoic acid analogs previously explored [1].

Physicochemical Comparator for Quinoline Regioisomer SAR Studies

With characterized logP (2.42) and TPSA (50.19 Ų), 2-(quinolin-5-yl)propanoic acid can serve as a benchmark compound in systematic regioisomer panels (C-2 through C-8) to deconvolute position-dependent effects on membrane permeability, solubility, and metabolic stability [1]. This is particularly valuable when the drug discovery program involves a quinoline core where the optimal substitution position has not been empirically determined.

Application
Selection Property
Validation Focus
PDE4 inhibitor lead optimization
C-5 positional pharmacophore; chiral center
PDE4 isoform selectivity and stereochemical SAR
HDAC6 zinc-finger fragment screening
C-5 geometry; drug-like property space
C-5-specific binding mode vs. C-2 analog context
HIV integrase inhibitor SAR exploration
C-5 carboxylic acid pharmacophore
Anti-integrase potency and scaffold diversification
Quinoline regioisomer SAR comparator
Characterized logP/TPSA benchmark
Position-dependent ADME property deconvolution
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